8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
8-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-5-11-8(6-7)10-4-2-9(11)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWXPWRUXRKXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=O)N2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336102 | |
| Record name | 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85653-81-2 | |
| Record name | 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound . Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and can be executed on a gram scale .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes refining reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial processes .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as 3-arylthio and 3-arylseleno compounds, which exhibit significant biological activities .
Scientific Research Applications
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antipsychotic, anti-inflammatory, and anticancer agent
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase (DHFR), reducing the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis, leading to the death of cancer cells . Additionally, it may act as an antagonist at certain neurotransmitter receptors, contributing to its antipsychotic effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The biological and chemical behavior of pyridopyrimidinones is highly dependent on substituent type and position. Key comparisons include:
Electronic Structure : UV/IR studies reveal that electron-donating groups (e.g., methyl at position 8) stabilize the lowest-energy π→π* transition, while electron-withdrawing groups (e.g., halogens at position 3) redshift absorption spectra . The 8-methyl group enhances solubility in hydrophobic environments, critical for membrane permeability in drug design .
Mechanistic Insights :
- The 8-methyl group in compound 31 optimizes binding to the ATP pocket of PI3K/mTOR, as shown in molecular docking .
- Halogens at position 3 (e.g., Cl, Br) reduce ALR2 inhibition compared to hydroxylated derivatives due to weaker hydrogen bonding .
- Piperazine side chains at position 3 enhance cellular uptake and kinase selectivity .
Reactivity and Stability
- Hydrogenation: Catalytic hydrogenation of 8-methyl derivatives yields tetrahydropyridopyrimidinones, retaining bioactivity but with altered conformational flexibility .
- Halogenation : 8-Methyl derivatives resist electrophilic substitution at position 3 compared to unsubstituted analogs, likely due to steric shielding .
- Ring Transformations : 6-Substituted derivatives (e.g., 6-chloro) undergo cycloadditions to form naphthyridines, complicating synthetic pathways .
Biological Activity
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrido[1,2-a]pyrimidine core structure with a methyl group at the 8-position. This unique structure contributes to its biological activity and potential therapeutic applications.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Anticancer Activity
Research indicates that this compound and its derivatives may act as potent anticancer agents. For instance, a study demonstrated that certain derivatives caused cell cycle arrest at the G2/M phase in Hep3B liver cancer cells. This effect was comparable to established antimitotic agents like vinblastine and paclitaxel, suggesting potential for development as chemotherapeutic agents .
2. Enzyme Inhibition
The compound has been identified as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition mechanism is significant for its potential application in cancer therapy . Additionally, it has shown activity against cyclin-dependent kinase 2 (CDK2), disrupting cell cycle progression .
3. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Dihydrofolate Reductase Inhibition : The compound binds to DHFR with high affinity, reducing the availability of tetrahydrofolate necessary for nucleotide synthesis .
- CDK2 Inhibition : By inhibiting CDK2, the compound disrupts the cell cycle at the G1-S transition, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Research Applications
Given its diverse biological activities, this compound has potential applications in various fields:
- Pharmaceutical Development : Its role as an anticancer agent positions it as a candidate for drug development targeting various malignancies.
- Chemical Biology : The compound serves as a tool for probing biological pathways and understanding cellular mechanisms.
Q & A
Basic: What are the standard synthetic routes for 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
The core scaffold is typically synthesized via cyclization reactions starting from 2-aminopyridine derivatives and malonates or β-ketoesters. Key methods include:
- Cyclization with Lewis acids : 2-methylpyridine and ethyl acetoacetate undergo cyclization using catalysts like AlCl₃ or ZnCl₂ to form the pyrido[1,2-a]pyrimidin-4-one core .
- Electrochemical selenation : Ouyang’s group (2023) demonstrated an iodide-catalyzed electrochemical method using DMSO as solvent, KI as electrolyte, and carbon/platinum electrodes, achieving yields up to 81% for selenylated derivatives .
- Halogenation : N-Halosuccinimides (e.g., NBS, NCS) introduce halogens at the 3-position under mild conditions, though competing byproducts may form .
Basic: How is the 3-position functionalized in 4H-pyrido[1,2-a]pyrimidin-4-one derivatives?
Functionalization at the 3-position employs diverse strategies:
- Heck Reaction : Palladium-catalyzed coupling introduces ethenyl groups using alkenes, critical for bioactive analogs .
- Electrochemical Selenation : Diaryldiselenides react via iodide-mediated electrochemical pathways under ambient conditions .
- Palladium-Catalyzed Alkenylation : Direct C–H activation using O₂ as an oxidant enables regioselective alkenylation at the 3-position .
Advanced: How can electrochemical methods optimize the synthesis of selenylated derivatives?
Key parameters for optimization:
- Current Density : Increasing current to 30 mA improves scalability (e.g., 5 mmol scale, 81% yield) .
- Solvent and Electrolyte : DMSO with KI enhances iodine generation and selenide activation .
- Substrate Scope : Electron-deficient pyrimidinones show higher reactivity, while steric hindrance at the 2-methyl group may reduce yields .
Advanced: What strategies address conflicting data in the biological activity of derivatives?
Contradictions in bioactivity (e.g., aldose reductase inhibition) may arise from:
- Substituent Positioning : Hydroxyl groups at positions 6 or 9 enhance activity, while methylation abolishes it .
- Assay Conditions : Variations in enzyme sources or buffer pH can alter IC₅₀ values.
- Resolution : Perform structure-activity relationship (SAR) studies and molecular docking (e.g., into ALR2 crystal structures) to validate pharmacophore interactions .
Advanced: How to perform regioselective cross-coupling reactions on the pyrido[1,2-a]pyrimidin-4-one scaffold?
- Suzuki-Miyaura Coupling : Microwave-assisted coupling with arylboronic acids targets the 3-position using Pd catalysts (e.g., Pd(PPh₃)₄) .
- Direct C–H Activation : Pd(OAc)₂ with oxidants like O₂ enables alkenylation without pre-functionalization .
- Directing Groups : Halogens at specific positions (e.g., 7-chloro) enhance regioselectivity in cross-coupling .
Basic: What spectroscopic methods characterize the electronic structure of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives?
- UV-Vis Spectroscopy : The lowest-energy π→π* transition exhibits a negative solvent effect, analyzed via PPP (Pariser-Parr-Pople) calculations .
- IR Spectroscopy : Stretching frequencies of carbonyl (C=O) and C–N bonds correlate with substituent electron-withdrawing/donating effects .
Advanced: What are challenges in scaling up halogenation reactions?
- Byproduct Formation : Competing pathways (e.g., "head-to-tail" cycloaddition) generate naphthyridinones when halogenating 6-position derivatives .
- Mitigation : Optimize halogen sources (e.g., NXS vs. X₂) and reaction time to suppress side reactions .
Basic: How to evaluate antioxidant properties of 8-methyl derivatives?
- DPPH Assay : Measures radical scavenging activity; catechol derivatives show superior activity due to redox-active hydroxyl groups .
- ORAC Assay : Quantifies peroxyl radical inhibition; substituents at the 2-phenyl ring modulate antioxidant capacity .
Advanced: How to use computational methods to predict bioactivity?
- Molecular Docking : Simulate binding to ALR2 (aldose reductase) to identify critical interactions (e.g., hydrogen bonds with Tyr48/His110) .
- MD Simulations : Assess stability of ligand-enzyme complexes over nanosecond timescales.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .
Advanced: How to resolve contradictions in reaction yields when varying substituents?
- Steric vs. Electronic Effects : Bulky 2-methyl groups may hinder selenylation, while electron-withdrawing groups enhance electrophilicity at the 3-position .
- DFT Calculations : Analyze transition states to rationalize regioselectivity differences.
- Hammett Plots : Correlate substituent σ values with reaction rates to identify electronic bottlenecks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
